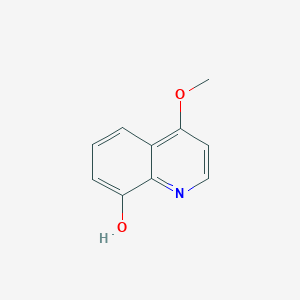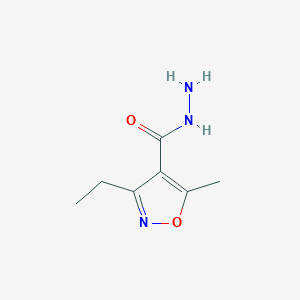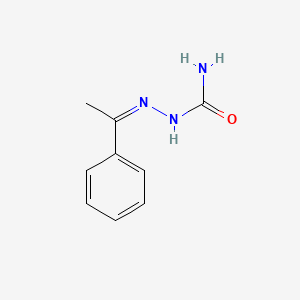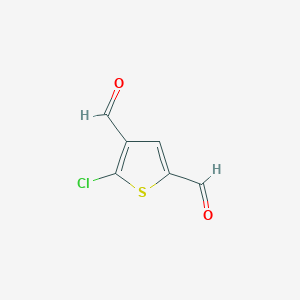![molecular formula C10H6N2O B11913196 Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)
Isoxazolo[5,4-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-b]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a quinoline ring fused with an isoxazole ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound derivatives have been studied for their potential therapeutic applications, including antimalarial, antibacterial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazolo[5,4-b]quinoline can be synthesized through various methods. One common approach involves the cyclization of substituted oximes of quinoline using mild bases such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at ambient temperature . Another method includes the microwave-assisted reaction of hydroxylamine with substituted 2-chloro-3-quinolin-3-carbaldehyde in the presence of sodium hydroxide (NaOH) . These methods offer efficient and reliable yields of this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of microwave-assisted synthesis and room temperature stirring methods are particularly advantageous for large-scale production due to their efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted this compound derivatives with various functional groups.
Scientific Research Applications
Isoxazolo[5,4-b]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoxazolo[5,4-b]quinoline can be compared with other similar compounds such as:
Isoxazolo[5,4-b]pyridine: Similar structure but with a pyridine ring instead of quinoline.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused with a pyrazole ring.
4-Hydroxy-2-quinolones: Compounds with a quinoline ring and hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to its specific fusion of the isoxazole and quinoline rings, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H |
InChI Key |
ICYYMNPRYAHKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NOC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















